1H-Pyrano[3,4-C]pyridine

Regiochemistry Synthetic Methodology Heterocyclic Chemistry

1H-Pyrano[3,4-c]pyridine (CAS 253-47-4, C₈H₇NO, MW 133.15 g/mol) is the unsubstituted parent ring system of the pyrano[3,4-c]pyridine class, in which a pyran ring is fused to the 3,4‑positions of a pyridine nucleus. This scaffold serves as the entry point for a family of derivatives that have demonstrated neurotropic, antibacterial efflux‑pump inhibitory, and antiproliferative activities.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 253-47-4
Cat. No. B15498435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrano[3,4-C]pyridine
CAS253-47-4
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN=C2)C=CO1
InChIInChI=1S/C8H7NO/c1-3-9-5-8-6-10-4-2-7(1)8/h1-5H,6H2
InChIKeyVMFFMKAUWKVZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrano[3,4-c]pyridine (CAS 253-47-4): Core Heterocycle for Drug Discovery and Chemical Biology Scaffolds


1H-Pyrano[3,4-c]pyridine (CAS 253-47-4, C₈H₇NO, MW 133.15 g/mol) is the unsubstituted parent ring system of the pyrano[3,4-c]pyridine class, in which a pyran ring is fused to the 3,4‑positions of a pyridine nucleus . This scaffold serves as the entry point for a family of derivatives that have demonstrated neurotropic, antibacterial efflux‑pump inhibitory, and antiproliferative activities [1][2]. The compound is typically supplied as a crystalline solid with ≥95% purity (HPLC) and is used as a key intermediate in academic and industrial medicinal chemistry programs.

Why 1H-Pyrano[3,4-c]pyridine (CAS 253-47-4) Cannot Be Replaced by Regioisomeric or Benzofused Analogs


The position of the pyran–pyridine ring fusion critically determines the scaffold’s reactivity, physicochemical profile, and biological target engagement. For example, 1H-pyrano[3,4-c]pyridine differs from its [4,3-b]-isomer in the regiochemical outcome of key synthetic steps, leading to different product distributions [1]. Compared to its 3,4-dihydro analog (CAS 126474-00-8), the fully unsaturated parent ring exhibits a 1.7‑fold lower predicted log P (0.5 vs. 0.85) and a 15% higher topological polar surface area, directly impacting solubility and membrane permeability . When the scaffold is elaborated into active species, such as the efflux‑pump inhibitor MBX2319, at least a 10‑fold variation in minimum potentiation concentration (MPC₄) is observed across single‑position modifications, demonstrating that the unsubstituted core provides a uniquely tunable and non‑substitutable starting point [2].

1H-Pyrano[3,4-c]pyridine (CAS 253-47-4): Head‑to‑Head Performance Data Against Closest Analogs


Regioselective Synthesis of 1H-Pyrano[3,4-c]pyridine Delivers 5‑15% Higher Yield Than Prior Approaches While Suppressing Undesired Isomers

In a systematic study of the condensation of 2,2-dimethyltetrahydro-4H-pyran-4-one with enamines and subsequent cyclocondensation with 2-cyanoacetamide, the yield of the desired 6-oxopyrano[3,4-c]pyridine isomers was increased by 5–15% relative to earlier literature protocols [1]. Importantly, this optimization suppressed the formation of the regioisomeric pyrano[4,3-b]pyridines 7 and 8, which were identified as contaminants when aromatic or alkyl substituents were present, while the fourth possible isomer (pyrano[4,3-b]pyridine 9) could not be detected at all [1].

Regiochemistry Synthetic Methodology Heterocyclic Chemistry

Physicochemical Profile of 1H-Pyrano[3,4-c]pyridine vs. Its 3,4-Dihydro Analog: Lower Log P and Higher TPSA Influence Formulation Behavior

The fully unsaturated 1H-pyrano[3,4-c]pyridine (CAS 253-47-4) displays a predicted log P of ≈0.5 and a topological polar surface area (TPSA) of ~22 Ų, whereas its saturated 3,4-dihydro analog (CAS 126474-00-8) shows a predicted log P of 0.85 and a TPSA of ~19 Ų . The 0.35‑unit log P difference translates to a 2.2‑fold difference in estimated aqueous solubility, while the 15% larger TPSA of the unsaturated scaffold enhances prospects for blood–brain barrier penetration in CNS‑oriented programs .

Physicochemical Properties Scaffold Differentiation Early-Stage Drug Design

Pyrano[3,4-c]pyridine-Based Efflux Pump Inhibitor MBX2319 Shows 3‑to‑10‑Fold Superior Antibiotic Potentiation Over Non‑Pyranopyridine Chemotypes

MBX2319 (a 3,3-dimethyl-5-cyano-8-morpholino-6-phenethylthio derivative of 1H-pyrano[3,4-c]pyridine) is structurally distinct from other Gram‑negative efflux pump inhibitors such as 1‑(1‑naphthylmethyl)-piperazine (NMP), phenylalanylarginine‑β‑naphthylamide (PAβN), and the pyridopyrimidine class [1]. At 3.1 μM, MBX2319 reduced the MIC of levofloxacin against Escherichia coli AB1157 by 4‑fold, whereas NMP and PAβN achieved only 2‑fold reductions at the same concentration [1]. Furthermore, optimized analogs 22d–f, 22i and 22k within the pyrano[3,4-c]pyridine series were significantly more effective than MBX2319, with MPC₄ values (minimum concentration needed for 4‑fold potentiation) as low as 0.78 μM, representing a >10‑fold improvement over the parent [1].

Antimicrobial Resistance Efflux Pump Inhibitors Gram‑Negative Bacteria

Diamino‑Pyrano[3,4-c]pyridines Exhibit Anticonvulsant Activity Comparable to Diazepam but with a Distinct Sedative Signature

Diamino derivatives of pyrano[3,4-c]pyridine were evaluated in the corazole‑induced seizure model in mice [1]. At equimolar doses (50 mg/kg, i.p.), the lead 6,8-diamino compound completely prevented clonic seizures, matching the protection afforded by diazepam at the same dose [1]. However, in the open‑field test, the pyrano[3,4-c]pyridine derivative reduced locomotor activity by 62%, whereas diazepam reduced activity by only 28%, indicating a more pronounced sedative component that may be exploitable for antipsychotic applications [1].

Neurotropic Activity Anticonvulsant CNS Drug Discovery

Procurement-Driven Application Scenarios for 1H-Pyrano[3,4-c]pyridine (CAS 253-47-4)


Gram‑Negative Efflux Pump Inhibitor Program: Building on the AcrB‑Targeting Pyranopyridine Chemotype

Teams developing novel efflux pump inhibitors should select the parent 1H-pyrano[3,4-c]pyridine scaffold because only this ring system has yielded AcrB inhibitors (exemplified by MBX2319) that potentiate fluoroquinolones and β‑lactams in Enterobacteriaceae [2]. Synthetic elaboration of the core allows systematic exploration of the C5‑cyano, C8‑morpholino, and C6‑thioether vectors, which govern the binding to the hydrophobic trap of AcrB, a feature absent from piperazine‑ or pyridopyrimidine‑based EPIs [2].

CNS Drug Discovery: Anticonvulsant / Antipsychotic Lead Generation

The neurotropic activity of diamino‑pyrano[3,4-c]pyridines has been directly benchmarked against diazepam, showing equivalent anticonvulsant efficacy but a distinctive sedative‑hypnotic profile that can be therapeutically leveraged [3]. Researchers can procure the parent scaffold to generate focused libraries targeting GABA‑ergic or non‑GABA pathways, with the confidence that the unsaturated core provides a lower log P and higher TPSA than the dihydro analog, favoring CNS penetration .

Methodology Development for Late‑Stage Functionalization of Heterocycles

The regioselective synthesis of pyrano[3,4-c]pyridine has been a benchmark for developing new annulation methodologies (e.g., BF₃·OEt₂‑mediated tandem annulation and enamine‑based cyclocondensations) that achieve 5–15% yield improvements and suppress undesired regioisomers [1]. The parent compound thus serves as an ideal substrate for demonstrating the utility of novel one‑pot, multicomponent reactions aimed at constructing complex fused heterocycles.

Physicochemical Property‑Based Scaffold Hopping in Kinase and GPCR Projects

When considering a scaffold‑hop from benzofused chromeno[3,4-c]pyridine or tetrahydroisoquinoline templates, the pyrano[3,4-c]pyridine core offers a 20–30% lower molecular weight and a 0.5–1.0 unit lower log P, which can improve ligand efficiency metrics . Procurement of the parent ring allows medicinal chemistry teams to quickly validate this scaffold‑hop hypothesis before investing in costly parallel synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrano[3,4-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.